2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-[(E)-2-(4-bromophenyl)ethenyl]-6-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-10,18H,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGWLQRTXHSORK-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)C=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It’s known that bromophenyl compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential to participate in Suzuki–Miyaura coupling. This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of biomolecules.
Biological Activity
2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester, also known by its CAS number 365542-24-1, is a synthetic organic compound characterized by a complex aromatic structure. This compound features a bromo-substituted phenyl group attached to a vinyl moiety, along with a hydroxy group and a methyl ester functional group on a benzoic acid backbone. Its molecular formula is C17H16BrO3, with a molecular weight of approximately 333.18 g/mol . The unique structural components of this compound make it a candidate for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The compound's reactivity is attributed to its functional groups, which allow it to participate in various chemical reactions. The presence of the bromo group enhances its electrophilic character, potentially increasing its biological activity .
| Property | Value |
|---|---|
| Molecular Formula | C17H16BrO3 |
| Molecular Weight | 333.18 g/mol |
| Purity | >95% |
| CAS Number | 365542-24-1 |
Anticancer Activity
Research indicates that analogs of benzoic acids, including compounds similar to 2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester, exhibit significant anticancer properties. In vitro studies have demonstrated that such compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 3.0 to 10 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . The underlying mechanisms may involve the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Studies have indicated that derivatives containing bromo-substituted phenyl groups possess enhanced antibacterial and antifungal activities compared to their non-brominated counterparts. For example, the presence of bromine was correlated with increased effectiveness against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans .
Antioxidant Activity
The antioxidant capacity of 2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester has been evaluated using various assays such as DPPH and ABTS. These studies suggest that the compound exhibits moderate antioxidant activity, which may contribute to its overall biological efficacy .
Case Studies
-
Anticancer Evaluation :
- A study assessed the cytotoxic effects of various benzoic acid derivatives on human cancer cell lines. The results indicated that compounds similar to 2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester demonstrated significant growth inhibition in MCF-7 cells with an IC50 value of 5.85 μM .
- Antimicrobial Screening :
Scientific Research Applications
The compound 2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester , also known by its CAS number 365542-24-1 , has garnered interest in various scientific research applications due to its unique structural properties. This article explores its applications in medicinal chemistry, materials science, and analytical chemistry, supported by case studies and data tables.
Key Properties:
- Molecular Weight : 365.2 g/mol
- Purity : >95%
- Solubility : Soluble in organic solvents; limited solubility in water
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent due to its anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various derivatives of hydroxybenzoic acid. The results indicated that compounds with similar structures exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting that 2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester may possess similar properties.
Materials Science
In materials science, this compound is explored for its role in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
Case Study: OLED Development
Research on OLED materials highlighted the effectiveness of compounds with bromo-substituted phenyl groups in enhancing charge mobility and luminescence efficiency. The incorporation of 2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester into polymer matrices was found to improve device performance significantly.
Analytical Chemistry
The compound is also utilized as a standard reference material in analytical chemistry for developing chromatographic methods.
Case Study: Chromatographic Analysis
A method development study demonstrated the use of this compound as a calibration standard in high-performance liquid chromatography (HPLC). The results showed high reproducibility and accuracy when quantifying similar compounds in complex mixtures.
Table 1: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory activity | Significant inhibition of cytokines in vitro |
| Materials Science | OLED and photovoltaic device development | Enhanced charge mobility and luminescence efficiency |
| Analytical Chemistry | Calibration standard for HPLC | High reproducibility and accuracy |
Q & A
Basic Question: What are the key synthetic strategies for preparing 2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester?
Answer:
The synthesis typically involves three stages:
Bromination and Vinylation : Introduce the 4-bromo-phenyl group via electrophilic aromatic substitution, followed by a Heck coupling or Wittig reaction to attach the vinyl moiety .
Esterification : Protect the carboxylic acid group (e.g., methyl ester formation using methanol under acidic catalysis) .
Hydroxy Group Retention/Deprotection : If the hydroxy group is protected during synthesis (e.g., as a methoxy group), deprotection using BBr₃ or other Lewis acids may be required .
Note : Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side reactions like ester hydrolysis or vinyl group isomerization.
Basic Question: How can purity and structural integrity be validated for this compound?
Answer:
Use orthogonal analytical methods:
- HPLC : Quantify purity (>95% recommended) using a C18 column with UV detection at λ = 254 nm (aromatic absorption) .
- NMR : Confirm the methyl ester (δ ~3.9 ppm, singlet), vinyl protons (δ ~6.5–7.5 ppm, doublets), and hydroxy proton (δ ~5.5 ppm, broad) .
- Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ = 361.2 g/mol for C₁₆H₁₃BrO₃) .
Advanced Question: How does the electronic nature of the 4-bromo-phenyl group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The bromine atom acts as a strong electron-withdrawing group, polarizing the vinyl bond and enhancing reactivity in Suzuki-Miyaura or Sonogashira couplings. However, steric hindrance from the bulky phenyl group may reduce coupling efficiency. Computational DFT studies (e.g., using Gaussian 16) can model charge distribution and predict reactive sites . Experimental validation via kinetic studies (e.g., varying Pd catalysts or ligands) is recommended to resolve contradictions in reported reactivities .
Advanced Question: What strategies address contradictions in reported biological activity data for structurally similar compounds?
Answer:
Contradictions often arise from:
- Varied Assay Conditions : Standardize assays (e.g., fixed ATP concentration in kinase inhibition studies) .
- Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation artifacts.
- Metabolite Interference : Perform LC-MS/MS to confirm compound stability in biological matrices .
Cross-reference data from multiple sources (e.g., PubChem, crystallographic databases) to identify outliers .
Advanced Question: How can computational modeling predict the compound’s solid-state packing and crystallinity?
Answer:
- Crystal Structure Prediction (CSP) : Use software like Mercury or Materials Studio to simulate packing motifs. The hydroxy group may form intermolecular hydrogen bonds with the ester carbonyl, favoring a planar arrangement .
- PXRD : Compare simulated and experimental diffraction patterns to validate predictions.
Note : Crystallinity impacts solubility and bioavailability, making this critical for drug development .
Basic Question: What solvent systems are optimal for recrystallizing this compound?
Answer:
Use a mixed solvent approach:
Dissolve in warm ethanol (high solubility of aromatic esters).
Slowly add hexane to induce crystallization.
Monitor via polarized light microscopy to ensure crystal homogeneity .
Advanced Question: How does the steric environment of the hydroxy group affect its acidity and derivatization potential?
Answer:
The ortho-hydroxy group exhibits enhanced acidity (pKa ~8–10) due to resonance stabilization with the adjacent ester carbonyl. This facilitates derivatization (e.g., alkylation or acylation) under mild basic conditions (e.g., K₂CO₃ in acetone). However, steric hindrance from the vinyl group may slow reaction kinetics. Conduct pH-dependent UV-Vis titrations to quantify acidity .
Advanced Question: What mechanistic insights explain discrepancies in photostability studies of analogous vinyl-aromatic compounds?
Answer:
Discrepancies may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
